N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a dihydropyrazole core substituted with a phenyl group and a thiophene-2-carbonyl moiety. The dihydropyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is conjugated to a phenoxyacetamide side chain terminated by a 2-hydroxyethyl group. Crystallographic studies using SHELX software have confirmed its three-dimensional conformation, critical for structure-activity relationship (SAR) analysis .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-13-12-25-23(29)16-31-19-10-8-17(9-11-19)20-15-21(18-5-2-1-3-6-18)27(26-20)24(30)22-7-4-14-32-22/h1-11,14,21,28H,12-13,15-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFACUXHNETZMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)OCC(=O)NCCO)C(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene and phenoxyacetamide groups. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the Thiophene Moiety: This step involves the acylation of the pyrazole ring with thiophene-2-carbonyl chloride.
Attachment of the Phenoxyacetamide Group: This is typically done through a nucleophilic substitution reaction where the phenoxyacetamide is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant anticancer properties. Preliminary studies suggest that N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms .
Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in modulating inflammatory pathways and reducing pro-inflammatory cytokine production. This could be particularly beneficial in treating chronic inflammatory diseases .
Antimicrobial Properties : The antimicrobial activity of thiophene derivatives is well-documented. This compound may exhibit activity against various bacterial strains, indicating its potential as an antibacterial agent .
Biological Research Applications
Enzyme Inhibition Studies : The compound's structural characteristics suggest it may serve as an enzyme inhibitor. Investigations into its effects on specific enzymes involved in metabolic pathways could lead to the development of new therapeutic agents for diseases such as diabetes and obesity .
Molecular Docking Studies : Computational studies using molecular docking techniques have shown that this compound can interact favorably with biological targets relevant to various diseases, suggesting avenues for further optimization and development .
Material Science Applications
The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of organic electronic devices. This compound can be explored as a building block for synthesizing advanced materials used in organic photovoltaics and light-emitting diodes (LEDs) .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that similar thiophene-based compounds exhibited growth inhibition rates exceeding 70% against various cancer cell lines, suggesting that this compound may yield comparable results .
- Anti-inflammatory Mechanisms : In silico studies indicated that compounds with similar structures could act as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions the compound as a candidate for further exploration in anti-inflammatory drug development .
- Material Science Innovations : Research into thiophene derivatives has led to advancements in organic electronics, where compounds like this compound can be integrated into organic solar cells to enhance efficiency .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybridized heterocyclic system. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Properties :
- The thiophene-2-carbonyl group in the target compound enhances π-π stacking interactions compared to benzene-substituted analogs. Multiwfn wavefunction analysis reveals a higher electron density localized at the thiophene sulfur, suggesting stronger binding to cysteine-rich kinase domains .
- In contrast, thiazole derivatives (e.g., PF 43(1) compounds) exhibit greater polarity due to urea/amide linkages, favoring solubility but reducing membrane permeability .
Conformational Stability :
- The dihydropyrazole core in the target compound adopts a puckered conformation, as resolved via SHELX refinement . This contrasts with planar thiazole rings in PF 43(1) analogs, which may limit steric adaptability in target binding .
Synthetic Accessibility :
- The acetamide side chain in the target compound simplifies synthetic routes compared to PF 43(1) derivatives, which require multi-step urea/thiourea couplings .
Biological Activity
N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide (CAS Number: 868146-40-1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 449.5 g/mol. The compound features a complex structure that includes a thiophene ring, pyrazole moiety, and phenoxy group, contributing to its diverse biological activities.
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 and A549 with IC values ranging from 0.28 µM to 48 µM .
2. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory potential. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
3. Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of similar compounds. For example, certain pyrazole carboxamides demonstrated notable antifungal activity against various strains .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Pyrazole derivatives often act as kinase inhibitors, disrupting signaling pathways that promote cancer cell proliferation.
Case Studies
Several case studies have been conducted to assess the efficacy of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
